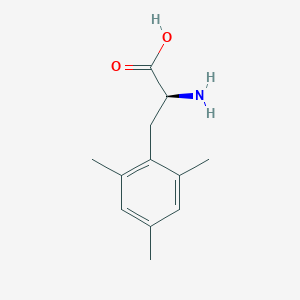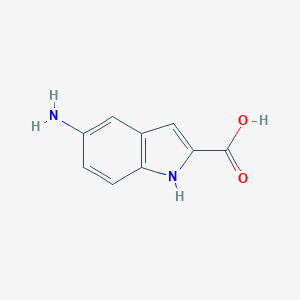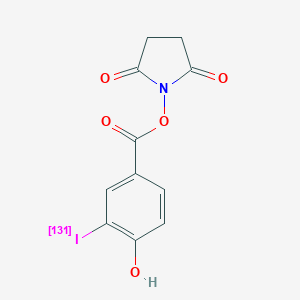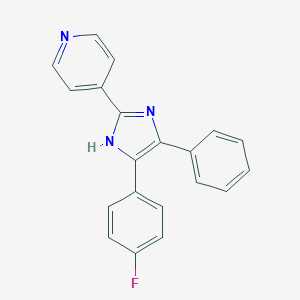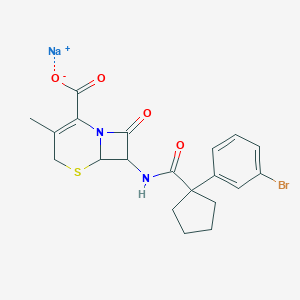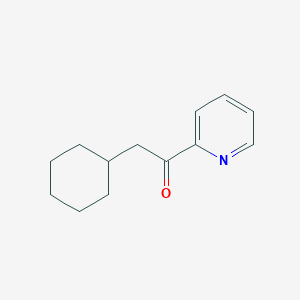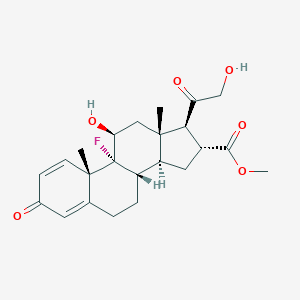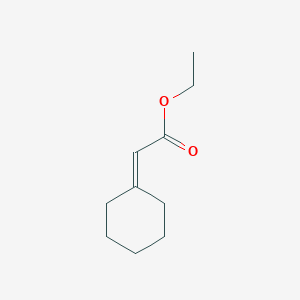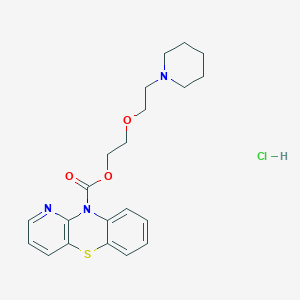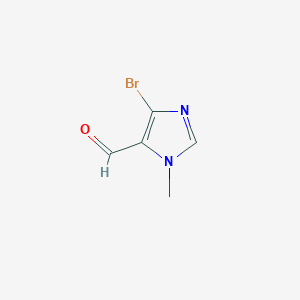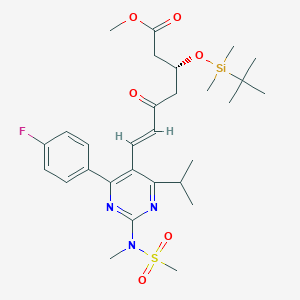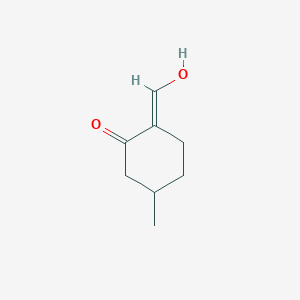
(2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is a chemical compound that belongs to the family of cyclohexanones. This compound has a unique chemical structure that has attracted the attention of researchers from different fields. Over the years, scientists have conducted numerous studies to explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of this compound.
Mechanism Of Action
The mechanism of action of (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is not fully understood. However, studies have shown that this compound works by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. This, in turn, reduces inflammation and oxidative stress, which are known to be major contributors to the development of different diseases.
Biochemical And Physiological Effects
Studies have shown that (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has several biochemical and physiological effects. This compound has been found to reduce the levels of inflammatory markers, such as interleukin-6 and tumor necrosis factor-alpha. It also has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages And Limitations For Lab Experiments
One of the major advantages of using (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one in lab experiments is its ability to reduce inflammation and oxidative stress. This makes it a potential candidate for the development of new drugs for the treatment of different diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to produce large quantities of this compound.
Future Directions
There are several future directions for the study of (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one. One of the most promising directions is the development of new drugs for the treatment of different diseases. Researchers can also explore the potential of this compound in the field of agriculture, where it can be used as a natural pesticide. Additionally, researchers can study the mechanism of action of this compound in more detail to gain a better understanding of its potential applications.
Conclusion:
In conclusion, (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is a chemical compound that has attracted the attention of researchers from different fields. This compound has several potential applications in the field of medicine, agriculture, and other fields. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications.
Synthesis Methods
The synthesis of (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the aldol condensation reaction. This reaction involves the condensation of two carbonyl compounds, which leads to the formation of a β-hydroxy carbonyl compound. The β-hydroxy carbonyl compound is then dehydrated to form (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one.
Scientific Research Applications
(2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has been extensively studied for its potential applications in different fields. One of the most promising applications of this compound is in the field of medicine. Researchers have found that this compound has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of different diseases, such as cancer, diabetes, and cardiovascular diseases.
properties
CAS RN |
142235-65-2 |
|---|---|
Product Name |
(2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(2E)-2-(hydroxymethylidene)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-2-3-7(5-9)8(10)4-6/h5-6,9H,2-4H2,1H3/b7-5+ |
InChI Key |
ZNCGFEPMSVQRPI-FNORWQNLSA-N |
Isomeric SMILES |
CC1CC/C(=C\O)/C(=O)C1 |
SMILES |
CC1CCC(=CO)C(=O)C1 |
Canonical SMILES |
CC1CCC(=CO)C(=O)C1 |
synonyms |
Cyclohexanone, 2-(hydroxymethylene)-5-methyl-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



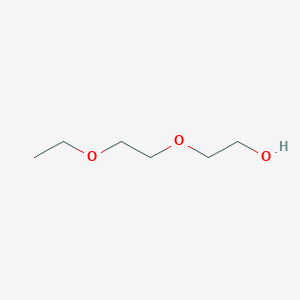
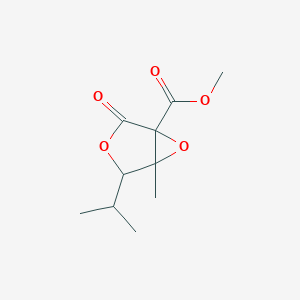
![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)
